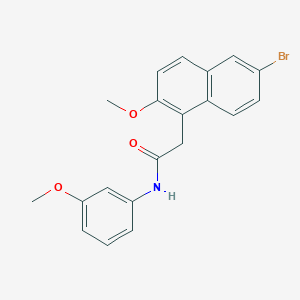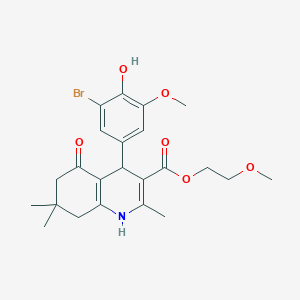
5-(2,4-dimethoxyphenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-dimethoxyphenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone, also known as DMPPF, is a synthetic organic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of furanones and has a molecular weight of 325.36 g/mol.
作用機序
The mechanism of action of 5-(2,4-dimethoxyphenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone involves its selective binding to the estrogen receptor and modulating its activity. 5-(2,4-dimethoxyphenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone has been shown to have a higher binding affinity for the estrogen receptor than other SERMs, which makes it a promising candidate for the treatment of breast cancer and other estrogen-related diseases.
Biochemical and Physiological Effects
5-(2,4-dimethoxyphenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone has been shown to have several biochemical and physiological effects in various scientific research studies. In vitro studies have shown that 5-(2,4-dimethoxyphenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone can inhibit the growth of breast cancer cells by inducing apoptosis and suppressing cell proliferation. In addition, 5-(2,4-dimethoxyphenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using 5-(2,4-dimethoxyphenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone in lab experiments is its high selectivity for the estrogen receptor. This makes it a valuable tool for studying the role of the estrogen receptor in various biological processes. However, one limitation of using 5-(2,4-dimethoxyphenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone is its potential toxicity, which can affect the results of lab experiments.
将来の方向性
There are several future directions for the study of 5-(2,4-dimethoxyphenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone. One potential application is its use as a therapeutic agent for the treatment of breast cancer and other estrogen-related diseases. In addition, 5-(2,4-dimethoxyphenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone can be further studied for its anti-inflammatory effects and potential use in the treatment of inflammatory diseases. Further research is also needed to determine the optimal dosage and administration method for 5-(2,4-dimethoxyphenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone in various therapeutic applications.
合成法
The synthesis of 5-(2,4-dimethoxyphenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone involves the condensation of 2,4-dimethoxybenzaldehyde and 2-pyridinecarboxaldehyde in the presence of a base catalyst. The product is then purified using column chromatography to obtain a pure form of 5-(2,4-dimethoxyphenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone. This synthesis method has been optimized for high yields and purity.
科学的研究の応用
5-(2,4-dimethoxyphenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone has been studied for its potential therapeutic applications in various scientific research studies. One of the most promising applications of 5-(2,4-dimethoxyphenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone is its use as a selective estrogen receptor modulator (SERM). 5-(2,4-dimethoxyphenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone has been shown to selectively bind to the estrogen receptor and modulate its activity, which can have beneficial effects in the treatment of breast cancer and other estrogen-related diseases.
特性
IUPAC Name |
(3Z)-5-(2,4-dimethoxyphenyl)-3-(pyridin-2-ylmethylidene)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-21-14-6-7-15(16(11-14)22-2)17-10-12(18(20)23-17)9-13-5-3-4-8-19-13/h3-11H,1-2H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZJRXKVENLXIP-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC3=CC=CC=N3)C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC=CC=N3)/C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-chlorophenyl)butanamide](/img/structure/B5028556.png)
![ethyl 1-[4-(hexyloxy)benzyl]-3-piperidinecarboxylate](/img/structure/B5028574.png)
![1,1'-[2-(benzyloxy)-1,3-propanediyl]dipyrrolidine dihydrochloride](/img/structure/B5028582.png)

![3-methyl-5-[(3-phenoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5028602.png)
![ethyl 2-{[2,2-bis(trifluoromethyl)-1-aziridinyl]oxy}-2-methylpropanoate](/img/structure/B5028608.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5028615.png)

![N-{3-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5028620.png)
![N-[2-(2-cyclododecylidenehydrazino)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5028636.png)
![N-ethyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5028645.png)
![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole hydrobromide](/img/structure/B5028653.png)